molecular formula C19H14O2 B1583559 4-Phenoxybenzophenone CAS No. 6317-73-3

4-Phenoxybenzophenone

Cat. No.: B1583559
CAS No.: 6317-73-3
M. Wt: 274.3 g/mol
InChI Key: ITVUPWDTDWMACZ-UHFFFAOYSA-N
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Description

4-Phenoxybenzophenone is an organic compound with the molecular formula C19H14O2. It is a derivative of benzophenone, where a phenoxy group is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzophenone can be synthesized through several methods, including:

    Friedel-Crafts Acylation: This method involves the reaction of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Palladium-Catalyzed Cross-Coupling: This method involves the coupling of phenylboronic acid with 4-bromobenzophenone in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted benzophenones.

Scientific Research Applications

4-Phenoxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxybenzophenone involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function .

Comparison with Similar Compounds

    Benzophenone: The parent compound of 4-Phenoxybenzophenone, lacking the phenoxy group.

    4-Methoxybenzophenone: Similar structure but with a methoxy group instead of a phenoxy group.

    4-Hydroxybenzophenone: Similar structure but with a hydroxy group instead of a phenoxy group.

Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This group enhances its ability to participate in various chemical reactions and increases its solubility in organic solvents compared to its analogs .

Properties

IUPAC Name

(4-phenoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVUPWDTDWMACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285875
Record name 4-Phenoxybenzophenone
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Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-73-3
Record name 4-Phenoxybenzophenone
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Record name 4-Phenoxybenzophenone
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Record name 6317-73-3
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Record name 4-Phenoxybenzophenone
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Record name Methanone, (4-phenoxyphenyl)phenyl
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Record name 4-PHENOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4′-Diamino-4-phenoxybenzophenone in the context of polyimide synthesis?

A1: 3,4′-Diamino-4-phenoxybenzophenone serves as a key monomer in the synthesis of soluble polyimides []. The incorporation of the phenoxybenzophenone moiety into the polyimide backbone is suggested to contribute to the enhanced solubility of the resulting polymers. This improved solubility is crucial for the processing and application of these materials in various fields.

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